Sorbate

Description

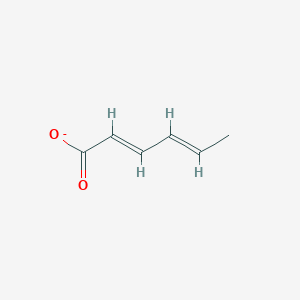

Structure

3D Structure

Properties

CAS No. |

72138-88-6 |

|---|---|

Molecular Formula |

C6H7O2- |

Molecular Weight |

111.12 g/mol |

IUPAC Name |

(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/p-1/b3-2+,5-4+ |

InChI Key |

WSWCOQWTEOXDQX-MQQKCMAXSA-M |

SMILES |

CC=CC=CC(=O)[O-] |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-] |

Canonical SMILES |

CC=CC=CC(=O)[O-] |

Synonyms |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid and its corresponding salts, collectively known as sorbates, are extensively utilized as antimicrobial preservatives in a wide array of products, including pharmaceuticals, foods, and personal care items.[1] First isolated from the berries of the mountain ash tree (Sorbus aucuparia), sorbic acid's preservative properties were recognized in the 1940s.[1][2] The most common salt, potassium sorbate, is favored in many applications due to its significantly higher water solubility compared to the parent acid.[3]

This guide provides a comprehensive overview of the core chemical properties, structure, and mechanisms of this compound, tailored for a scientific audience. It includes quantitative physicochemical data, detailed experimental protocols for characterization, and visual diagrams of key processes to facilitate a deeper understanding of this critical preservative.

Chemical Structure and Nomenclature

This compound's fundamental structure is that of a short-chain unsaturated fatty acid.

-

Sorbic Acid: The active antimicrobial form is sorbic acid.[3] Its systematic IUPAC name is (2E,4E)-hexa-2,4-dienoic acid. It is a straight-chain monocarboxylic acid characterized by two conjugated double bonds in the trans configuration, which is crucial for its biological activity.[2]

-

Potassium this compound: This is the potassium salt of sorbic acid, with the IUPAC name Potassium (2E,4E)-hexa-2,4-dienoate.[4] When dissolved in water, particularly under acidic conditions, it dissociates to yield the active sorbic acid.[5]

Physicochemical Properties

The efficacy and application of sorbates are dictated by their physicochemical properties. Sorbic acid is a white crystalline solid, while potassium this compound also presents as a white crystalline powder or granule.[2][6] Key quantitative data are summarized in the tables below.

General and Thermal Properties

| Property | Sorbic Acid | Potassium this compound |

| Chemical Formula | C₆H₈O₂ | C₆H₇KO₂ |

| Molar Mass | 112.13 g/mol | 150.22 g/mol |

| pKa (at 25 °C) | 4.76 | N/A (Salt) |

| Melting Point | 132-137 °C | Decomposes at >270 °C |

| Boiling Point | 228 °C (with decomposition) | N/A |

| Density | 1.204 g/cm³ | 1.363 g/cm³ |

Data sourced from multiple references.[2][7][8]

Solubility Data

Potassium this compound's enhanced solubility in aqueous systems is a primary reason for its widespread use over sorbic acid.

| Solvent | Temperature (°C) | Sorbic Acid (% w/v or g/100mL) | Potassium this compound (% w/v or g/100mL) |

| Water | 20 | 0.16 | 58.2 |

| Water | 100 | 4.0 | 64.0 |

| Ethanol (100%) | 20 | 12.9 | 2.0 |

| Ethanol (50%) | 20 | 4.8 | 45.3 |

| Propylene Glycol | 20 | 5.5 | 20.0 |

| Acetone | 20 | 9.2 | 0.1 |

| Glycerol | 20 | 0.31 | 0.2 |

| Glacial Acetic Acid | 20 | 11.5 | - |

| Fatty Oils | 20 | 0.6 - 1.2 | 0.1 |

Data compiled from various sources.[8][9][10]

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is greatest in its undissociated (sorbic acid) form, making it most effective in acidic conditions (pH < 6.5).[4] The lipophilic nature of the undissociated acid allows it to passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts critical metabolic functions.

The primary mechanism involves the inhibition of essential enzymes, particularly those in carbohydrate metabolism and the citric acid cycle, such as enolase, lactate (B86563) dehydrogenase, and succinate (B1194679) dehydrogenase.[2] This enzymatic inhibition, combined with the disruption of the cell's proton motive force and membrane transport systems, ultimately leads to a fungistatic or bacteriostatic effect, preventing microbial proliferation.[3]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of sorbic acid.[9]

Materials:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

-

Magnetic stirrer and stir bar

-

25 mL pipette, 50 mL burette

-

0.1 M Sorbic Acid solution (dissolved in a water/ethanol mixture for solubility)

-

0.1 M NaOH solution, standardized

-

Beakers

Procedure:

-

Setup: Pipette 25.0 mL of the 0.1 M sorbic acid solution into a beaker. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Begin stirring at a constant, moderate rate. Add the standardized 0.1 M NaOH solution from the burette in 0.5 mL increments.

-

Data Collection: After each increment, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

-

Endpoint: Continue the titration several milliliters past the equivalence point (the region of most rapid pH change).

-

Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately using the maximum of the first derivative plot (ΔpH/ΔV vs. V).

-

Calculate the half-equivalence point volume (V_eq / 2).

-

The pKa is equal to the pH of the solution at the half-equivalence point volume.[9]

-

Quantification of Potassium this compound by HPLC-UV

This protocol provides a general method for the quantification of potassium this compound in an aqueous sample, such as a beverage.[6]

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and an aqueous buffer (e.g., Sodium Acetate, pH 4.3) in a 20:80 v/v ratio.[6]

-

Potassium this compound analytical standard

-

HPLC-grade water, acetonitrile, and buffer reagents

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of potassium this compound (e.g., 1000 µg/mL) in HPLC-grade water. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting with the mobile phase.

-

Sample Preparation:

-

Accurately dilute the liquid sample with HPLC-grade water to bring the expected this compound concentration within the calibration range.

-

For solid samples, accurately weigh a homogenized portion, dissolve it in water (using sonication if necessary), and dilute to a known volume.

-

Filter all prepared samples and standards through a 0.45 µm syringe filter into HPLC vials.[5]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Industrial Synthesis Workflow

Potassium this compound is produced commercially through the neutralization of sorbic acid with a potassium source, typically potassium hydroxide.[13] The resulting solution is then purified and dried to yield the final crystalline product.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. extension.iastate.edu [extension.iastate.edu]

- 3. essfeed.com [essfeed.com]

- 4. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 5. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 6. ajast.net [ajast.net]

- 7. njlabs.com [njlabs.com]

- 8. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Classification of Food Additives Using UV Spectroscopy and One-Dimensional Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109553519B - Method for preparing potassium this compound by sorbic acid neutralization - Google Patents [patents.google.com]

Unraveling the Antimicrobial Action of Potassium Sorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sorbate, the potassium salt of sorbic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries. Its efficacy in inhibiting the growth of a broad spectrum of microorganisms, including molds, yeasts, and bacteria, has made it a valuable tool in ensuring product safety and extending shelf life. This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial action of potassium this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Antimicrobial Mechanisms

The antimicrobial activity of potassium this compound is primarily attributed to the undissociated form of sorbic acid, which predominates at a low pH.[1] The lipophilic nature of the undissociated acid allows it to passively diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and leading to a cascade of inhibitory effects.

The primary mechanisms of action can be categorized as follows:

-

Disruption of Cell Membrane and Proton Motive Force: The influx of protons from the dissociation of sorbic acid within the cytoplasm leads to intracellular acidification.[2] This disrupts the transmembrane proton gradient, also known as the proton motive force (PMF), which is crucial for essential cellular processes such as ATP synthesis, nutrient transport, and motility.[3] The collapse of the PMF effectively depletes the cell of its energy currency and inhibits the uptake of essential nutrients like amino acids.[3]

-

Enzyme Inhibition: Sorbic acid has been shown to inhibit a variety of key microbial enzymes, particularly those containing sulfhydryl groups in their active sites.[4] The proposed mechanism involves a covalent modification of these sulfhydryl groups, rendering the enzymes inactive. This disrupts critical metabolic pathways, including glycolysis and the citric acid cycle, further contributing to the cessation of growth.

-

Induction of the Stringent Response in Bacteria: The inhibition of amino acid uptake, a direct consequence of the disrupted proton motive force, can trigger a "stringent response" in bacteria.[4][5] This is a global stress response characterized by the production of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp).[4] These molecules orchestrate a large-scale reprogramming of cellular metabolism, downregulating the synthesis of ribosomes and other components of the translational machinery, thereby halting cell growth and proliferation.[4][6]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of potassium this compound is highly dependent on the pH of the environment, the target microorganism, and the concentration of the preservative. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of potassium this compound against a range of bacteria and fungi under various conditions.

| Microorganism | pH | MIC (µg/mL) | Reference |

| Escherichia coli | 5.5 | 1400 | [7] |

| Escherichia coli | 6.0 | 1500 | [7] |

| Escherichia coli | 7.0 | 3800 | [7] |

| Pseudomonas aeruginosa | 5.5 | 1600-2300 | [7] |

| Staphylococcus aureus | - | 128-2500 | [8] |

| Non-O157 STEC strains | 5.2 | Varies by strain | [2] |

| Non-O157 STEC strains | 6.0 | 2-4 times higher than at pH 5.2 | [2] |

| Microorganism | pH | MIC (%) | Reference |

| Most Molds | - | 0.001 - 0.1 | [9] |

| Aspergillus niger | - | - | [8] |

| Penicillium notatum | - | - | |

| Candida albicans | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Potassium this compound (analytical grade)

-

Sterile deionized water or appropriate solvent

-

Mueller-Hinton Broth (MHB) or other suitable broth medium (e.g., Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Potassium this compound Stock Solution:

-

Accurately weigh a specific amount of potassium this compound powder.

-

Dissolve it in sterile deionized water to prepare a concentrated stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution. Potassium this compound is freely soluble in water.[5]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microbial Inoculum:

-

From a fresh culture plate (18-24 hours old), pick several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2][10]

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the potassium this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted potassium this compound. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentration by half.

-

Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of potassium this compound at which there is no visible growth.

-

Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Potassium this compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (B569324) (MHA) plates or other suitable agar

-

Microbial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Potassium this compound Disks:

-

Prepare a solution of potassium this compound of a known concentration in a suitable sterile solvent (e.g., water).

-

Aseptically apply a precise volume of the solution onto sterile blank filter paper disks and allow them to dry completely in a sterile environment. The amount of potassium this compound per disk should be standardized.

-

-

Preparation of Microbial Inoculum:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[11]

-

-

Application of Disks:

-

Using sterile forceps, place the prepared potassium this compound disks onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.[11]

-

Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The size of the inhibition zone is correlated with the susceptibility of the microorganism to the antimicrobial agent. The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts, although specific standards for potassium this compound may need to be established based on the application.

-

Signaling Pathways and Molecular Interactions

The antimicrobial action of potassium this compound involves a series of interconnected molecular events, particularly in bacteria, that ultimately lead to the cessation of growth. The following diagrams illustrate these pathways.

Caption: Overall mechanism of antimicrobial action of potassium this compound.

Caption: Induction of the stringent response in bacteria by potassium this compound.

Conclusion

The antimicrobial action of potassium this compound is a multifaceted process involving the disruption of fundamental cellular functions. Its ability to compromise cell membrane integrity, inhibit critical enzymes, and trigger a global stress response in bacteria underscores its effectiveness as a preservative. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the rational application of potassium this compound in the development of safe and stable pharmaceutical and food products. Further research into the specific molecular interactions and the potential for microbial resistance will continue to refine our knowledge and optimize the use of this important antimicrobial agent.

References

- 1. Potassium this compound in Food Supplements and Nutraceuticals - GMPriority Pharma [gmprioritypharma.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. circadiancropsciences.com [circadiancropsciences.com]

- 4. Stringent response - Wikipedia [en.wikipedia.org]

- 5. fao.org [fao.org]

- 6. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. CN1634844A - Process for preparing potassium this compound - Google Patents [patents.google.com]

- 9. phexcom.com [phexcom.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. youtube.com [youtube.com]

Sorbic Acid and Its Salts: A Technical Guide to Food Preservation

Abstract

Sorbic acid and its corresponding salts, collectively known as sorbates, are among the most widely utilized food preservatives globally.[1] Their primary function is to inhibit the growth of a wide spectrum of microorganisms, particularly yeasts and molds, thereby extending the shelf-life and ensuring the safety of various food products.[2][3] This technical guide provides a comprehensive overview of the core principles underlying the use of sorbic acid and its salts in food preservation. It delves into their mechanism of action at a molecular level, presents quantitative data on their efficacy, details experimental protocols for their evaluation, and offers visual representations of key pathways and workflows to aid researchers, scientists, and professionals in the food and drug development industries.

Introduction

First isolated from the berries of the mountain ash tree (Sorbus aucuparia) in 1859, the antimicrobial properties of sorbic acid were recognized in the 1930s and 1940s.[4] Chemically, sorbic acid is an unsaturated fatty acid (2,4-hexadienoic acid).[4] While sorbic acid itself is effective, its low solubility in water often leads to the preferential use of its more soluble salts, such as potassium sorbate, sodium this compound, and calcium this compound.[5][6] In aqueous solutions, these salts dissociate to yield the active sorbic acid molecule.[7] Sorbates are generally recognized as safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of sorbic acid is critically dependent on the pH of the food matrix.[8] The undissociated, or non-ionized, form of the acid is the primary active agent, as its lipophilic nature allows it to readily penetrate the cell membranes of microorganisms.[8][9] The pKa of sorbic acid is approximately 4.76; therefore, it is most effective in acidic foods with a pH below 6.5.[8][10]

Once inside the microbial cell, where the internal pH is generally higher and closer to neutral, the sorbic acid molecule dissociates, releasing protons (H+) and the this compound anion.[8] This leads to a cascade of inhibitory effects:

-

Intracellular Acidification: The release of protons lowers the intracellular pH, creating an acidic environment that is detrimental to the function of many essential enzymes and metabolic pathways.[8][11]

-

Enzyme Inhibition: Sorbic acid has been shown to inhibit a variety of crucial microbial enzymes. This includes enzymes involved in carbohydrate metabolism, such as enolase and lactate (B86563) dehydrogenase, as well as enzymes of the citric acid cycle, like malate (B86768) dehydrogenase and succinate (B1194679) dehydrogenase.[10] It is also known to inhibit sulfhydryl enzymes.[12][13]

-

Disruption of Cell Membranes and Transport: The accumulation of this compound anions within the cell can disrupt membrane potential and interfere with transport systems, hindering the uptake of essential nutrients.[11]

-

Oxidative Stress: Recent studies suggest that sorbic acid can induce the production of reactive oxygen species (ROS) in yeast, leading to oxidative stress and damage to cellular components, particularly mitochondria.[11][14] This disruption of mitochondrial function and cellular respiration is a key aspect of its inhibitory action.[2][14]

Signaling Pathway of Sorbic Acid's Action in Yeast

The following diagram illustrates the proposed mechanism by which sorbic acid inhibits yeast growth, with a focus on its impact on cellular respiration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 10. extension.iastate.edu [extension.iastate.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. MECHANISMS IN THE INHIBITION OF MICROORGANISMS BY SORBIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Pathways Under Siege: A Technical Guide to the Effects of Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid and its salts, collectively known as sorbates, are widely utilized as preservatives in the food, beverage, and pharmaceutical industries due to their potent antimicrobial properties. Their efficacy lies in their ability to disrupt crucial biochemical pathways within microorganisms, primarily yeasts and molds. This technical guide provides an in-depth exploration of the core biochemical pathways affected by sorbate, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support research and development endeavors.

Primary Target: Cellular Respiration

The principal mechanism of this compound's antimicrobial action is the inhibition of cellular respiration.[1][2][3][4][5] Sorbic acid, being lipophilic, readily partitions into cellular membranes, with a pronounced effect on the mitochondrial membrane.[1][2] This localization disrupts the electron transport chain, leading to a cascade of downstream effects.

Inhibition of Respiratory Growth

This compound is significantly more inhibitory to microorganisms relying on respiration for energy production compared to those capable of fermentation.[1][2][3][4][5] This differential sensitivity is a key aspect of its preservative action. For instance, respiro-fermentative yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii exhibit greater inhibition by sorbic acid when grown on a non-fermentable carbon source like glycerol (B35011) (forcing respiration) compared to a fermentable source like glucose.[2][3][4] Respiration-only yeasts, such as Rhodotorula glutinis, are highly sensitive to this compound regardless of the carbon source.[2][3][4]

Downstream Consequences of Respiratory Inhibition

The disruption of the mitochondrial electron transport chain by this compound triggers a series of detrimental events for the cell:

-

Production of Reactive Oxygen Species (ROS): Inhibition of respiration leads to the accumulation of electrons, which can then react with molecular oxygen to generate superoxide (B77818) radicals and other ROS.[1][2][3][5] This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids.

-

Defects in Iron-Sulfur (Fe-S) Clusters: Fe-S clusters are essential cofactors for many enzymes, including those in the respiratory chain and other metabolic pathways. This compound-induced oxidative stress can lead to damage and defects in these clusters.[1][2][3][5]

-

Formation of "Petite" Mutants in Yeast: Prolonged exposure to sub-lethal concentrations of this compound can induce mitochondrial DNA damage, leading to the formation of "petite" colonies.[1][2][3][5] These mutants have defective mitochondria and are incapable of respiratory growth.[6]

Diagram: this compound's Impact on Cellular Respiration

Caption: this compound inhibits the mitochondrial electron transport chain, leading to ROS production.

Secondary Targets and Other Affected Pathways

Beyond its primary impact on respiration, this compound affects several other biochemical pathways and cellular functions.

Inhibition of Key Metabolic Enzymes

This compound has been shown to inhibit a range of enzymes, many of which are crucial for central metabolism.[7] This inhibition is often attributed to the reaction of sorbic acid with sulfhydryl groups of cysteine residues in the enzymes.[8][9]

Table 1: Enzymes Inhibited by this compound

| Enzyme Category | Specific Enzymes Inhibited | Reference(s) |

| Carbohydrate Metabolism | Enolase, Lactate Dehydrogenase | [7] |

| Citric Acid Cycle | Malate Dehydrogenase, Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase, Succinate Dehydrogenase, Fumarase | [7] |

| Other Enzymes | Catalase, Peroxidase, Sulfhydryl enzymes (general) | [7][8] |

Disruption of Cellular Homeostasis

This compound can also disrupt the delicate balance of the intracellular environment:

-

Intracellular pH (pHi) Reduction: As a weak acid, sorbic acid can cross the cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment.[10] This can affect the activity of numerous pH-sensitive enzymes and cellular processes.

-

Alteration of Membrane Potential: The movement of the charged this compound anion across the mitochondrial membrane can disrupt the electrochemical gradient, leading to a decrease in the mitochondrial membrane potential.[2]

-

Inhibition of Amino Acid Uptake: this compound has been demonstrated to inhibit the uptake of amino acids in microorganisms, which can limit the availability of essential building blocks for protein synthesis and other metabolic processes.[11]

Diagram: this compound's Multifaceted Cellular Impact

Caption: this compound disrupts multiple cellular processes beyond respiration.

Quantitative Data on this compound's Effects

The following table summarizes available quantitative data on the inhibitory effects of this compound.

Table 2: Quantitative Inhibitory Effects of this compound

| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference(s) |

| Minimum Inhibitory Concentration (MIC) - Respiratory Growth (Glycerol) | Saccharomyces cerevisiae | 1.8 mM | Inhibition of growth | [1] |

| Minimum Inhibitory Concentration (MIC) - Fermentative Growth (Glucose) | Saccharomyces cerevisiae | > 3.0 mM | Less effective inhibition of growth | [1] |

| Minimum Inhibitory Concentration (MIC) - Respiratory Growth (Glycerol) | Zygosaccharomyces bailii | 3.1 mM | Inhibition of growth | [1] |

| IC50 | NAD(P)H:FMN oxidoreductase | 0.02 mg/L (Sorbic Acid) | 50% inhibition of enzyme activity | [12] |

| IC50 | NAD(P)H:FMN oxidoreductase | 14 mg/L (Potassium this compound) | 50% inhibition of enzyme activity | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biochemical effects of this compound.

Measurement of Reactive Oxygen Species (ROS) Production in Yeast

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of ROS produced.

Protocol:

-

Yeast Culture: Grow yeast cells to the mid-logarithmic phase in an appropriate medium.

-

This compound Treatment: Expose the yeast cells to the desired concentration of sorbic acid for a specified duration. Include an untreated control.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS) to remove any residual medium and this compound.

-

Probe Loading: Resuspend the washed cells in PBS containing 10 µM H2DCF-DA.

-

Incubation: Incubate the cells in the dark at 30°C for 30-60 minutes to allow for probe uptake and de-esterification.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Normalize the fluorescence intensity of the this compound-treated samples to the untreated control to determine the fold-increase in ROS production.

Diagram: Experimental Workflow for ROS Measurement

Caption: A stepwise protocol for quantifying ROS levels in yeast after this compound exposure.

Petite Colony Assay in Saccharomyces cerevisiae

Principle: This assay distinguishes between respiratory-competent ("grande") and respiratory-deficient ("petite") yeast colonies. Petite mutants, which have defective mitochondria, can grow on fermentable carbon sources like glucose but not on non-fermentable carbon sources like glycerol.

Protocol:

-

Yeast Culture and this compound Treatment: Grow S. cerevisiae in a liquid medium (e.g., YPD) with and without a sub-lethal concentration of sorbic acid for several generations.

-

Serial Dilution and Plating: Serially dilute the cultures and plate appropriate dilutions onto two types of agar (B569324) plates:

-

YPD plates (glucose-based): Allows the growth of both grande and petite colonies.

-

YPG plates (glycerol-based): Allows the growth of only grande colonies.

-

-

Incubation: Incubate the plates at 30°C for 2-3 days.

-

Colony Counting: Count the number of colonies on both types of plates for the control and this compound-treated samples.

-

Calculation of Petite Frequency:

-

Petite Frequency (%) = [ (Number of colonies on YPD - Number of colonies on YPG) / Number of colonies on YPD ] * 100

-

An increase in the petite frequency in the this compound-treated culture indicates mitochondrial damage.

Measurement of Intracellular pH (pHi) in Yeast

Principle: The ratiometric fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is used to measure intracellular pH. The fluorescence emission of BCECF is pH-dependent and can be measured at two different excitation wavelengths to provide a ratiometric signal that is less sensitive to variations in dye concentration and cell path length.

Protocol:

-

Yeast Culture and this compound Treatment: Grow yeast cells to the mid-logarithmic phase and treat with this compound as described for the ROS assay.

-

Cell Harvesting and Washing: Harvest and wash the cells with a buffer of known pH (e.g., MES-Tris buffer).

-

Dye Loading: Resuspend the cells in the same buffer containing BCECF-AM (the acetoxymethyl ester form of the dye) and incubate to allow for dye uptake and de-esterification.

-

Washing: Wash the cells to remove extracellular dye.

-

Fluorescence Measurement: Resuspend the cells in the buffer and measure the fluorescence intensity at a constant emission wavelength (e.g., 535 nm) while alternating the excitation wavelength between a pH-sensitive wavelength (e.g., 490 nm) and a pH-insensitive (isosbestic) wavelength (e.g., 440 nm).

-

Calibration Curve: To convert the fluorescence ratio to a pH value, a calibration curve must be generated. This is done by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

-

Data Analysis: Use the calibration curve to determine the intracellular pH of the control and this compound-treated cells from their fluorescence ratios.

Conclusion

This compound exerts its antimicrobial effects through a multi-pronged attack on the biochemical machinery of microorganisms. Its primary mode of action is the inhibition of cellular respiration, leading to oxidative stress and mitochondrial dysfunction. Additionally, this compound's ability to inhibit key metabolic enzymes and disrupt cellular homeostasis further contributes to its efficacy as a preservative. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this compound and cellular pathways, paving the way for the development of novel antimicrobial strategies and a deeper understanding of cellular metabolism.

References

- 1. Intracellular pH Distribution in Saccharomyces cerevisiae Cell Populations, Analyzed by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of yeast intracellular pH by image processing and the change it undergoes during growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high-throughput assay for mitochondrial membrane potential in permeabilized yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to study toxic, immune, and suicidal phenotypes of killer yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular pH based controlled cultivation of yeast cells: I. Measurement methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Malate dehydrogenase cytoplasmic Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. apexbt.com [apexbt.com]

An In-depth Technical Guide to Sorbate Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sorbate derivatives, focusing on their synthesis, chemical properties, and biological activities. Detailed experimental protocols for the synthesis of key derivatives are presented, along with quantitative data to facilitate comparison and application in research and development. Furthermore, this guide illustrates the known interactions of this compound derivatives with key cellular signaling pathways.

Introduction to this compound Derivatives

Sorbic acid, a naturally occurring unsaturated fatty acid, and its derivatives are widely recognized for their antimicrobial properties.[1][] Primarily used as preservatives in the food, cosmetics, and pharmaceutical industries, these compounds exhibit a broad spectrum of activity against molds, yeasts, and some bacteria.[1][3] The reactivity of sorbic acid's conjugated double bonds and carboxylic acid group allows for the synthesis of a variety of derivatives, including salts, esters, and amides, each with unique physicochemical and biological characteristics. This guide will delve into the synthesis and properties of some of the most significant this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from sorbic acid, which is commercially produced through the condensation of crotonaldehyde (B89634) and ketene.[1] From this precursor, various derivatives can be obtained through standard organic chemistry reactions.

Potassium this compound

Potassium this compound is the potassium salt of sorbic acid and is widely used due to its high solubility in water.[4][5] It is synthesized through a neutralization reaction between sorbic acid and potassium hydroxide (B78521).[4][6]

Experimental Protocol: Synthesis of Potassium this compound

-

Materials:

-

Sorbic acid

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (B145695) (optional, for purification)

-

-

Procedure:

-

Prepare a 40% aqueous solution of sorbic acid and a 90% aqueous solution of potassium hydroxide.[6]

-

In a reaction vessel, add the sorbic acid solution. The vessel can be heated in a water bath to facilitate dissolution.[6]

-

Slowly add the potassium hydroxide solution to the sorbic acid solution while stirring. A typical volume ratio is 1:2 of sorbic acid solution to potassium hydroxide solution.[6]

-

Maintain the reaction temperature at approximately 55°C and the pH of the system at 7.5.[6]

-

Continue the reaction with stirring for about 30 minutes.[6]

-

After the reaction is complete, cool the solution to room temperature to allow for crystallization.

-

The crystallized potassium this compound can be collected by filtration.[6]

-

The product can be further purified by recrystallization from a solvent such as ethanol, followed by drying.

-

Quantitative Data: Potassium this compound Synthesis

| Parameter | Value | Reference |

| Purity | >99% | [6] |

| Yield | ~91.5% | [6] |

| Reaction Temperature | 55°C | [6] |

| Reaction Time | 0.5 hours | [6] |

Calcium this compound

Calcium this compound is the calcium salt of sorbic acid and is synthesized via a neutralization reaction with calcium hydroxide.[7]

Experimental Protocol: Synthesis of Calcium this compound

-

Materials:

-

Sorbic acid

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

-

Procedure:

-

Create a suspension of calcium hydroxide and a suspension of sorbic acid in an aqueous medium.[8]

-

It is recommended to use an excess of sorbic acid (approximately 1.05 to 2 times the stoichiometric amount) to ensure the complete reaction of calcium hydroxide.[8][9]

-

The reaction can be conducted at a temperature between 20°C and 80°C with agitation.[8][9]

-

Allow the reaction to proceed until all the calcium hydroxide has reacted.

-

The precipitated calcium this compound is then separated from the reaction mixture by filtration.[8]

-

The product should be washed and dried.

-

Sorbic Acid Esters

Sorbic acid esters are formed by the reaction of sorbic acid with an alcohol, typically under acidic catalysis (Fischer esterification) or enzymatic catalysis.[10][11] These derivatives are often more lipophilic than sorbic acid and its salts.[3]

Experimental Protocol: Fischer Esterification for Ethyl this compound Synthesis

-

Materials:

-

Sorbic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve sorbic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess).[4]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[4]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl this compound.[4]

-

Purify the crude product by vacuum distillation or column chromatography.[4]

-

Quantitative Data: Fischer Esterification of Sorbic Acid

| Parameter | Value | Reference |

| Expected Yield | >90% | [4] |

| Reaction Time | 2-4 hours | [4] |

Sorbyl Chloride and Sorbamide (B11925147)

Sorbyl chloride is a reactive intermediate synthesized from sorbic acid, which can then be used to produce other derivatives like sorbamide. The conversion of sorbic acid to sorbyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[12] The subsequent reaction of sorbyl chloride with an amine yields the corresponding sorbamide.[9]

Experimental Protocol: Synthesis of Sorbyl Chloride

-

Materials:

-

Sorbic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene)

-

-

Procedure (based on patent literature):

-

In a reaction flask, dissolve sorbic acid in an inert solvent like toluene.

-

Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.[13]

-

After the addition is complete, the mixture can be gently heated to ensure the reaction goes to completion.[13]

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude sorbyl chloride can be purified by fractional distillation.[13]

-

Experimental Protocol: Synthesis of Sorbamide (General Aminolysis of Acyl Chloride)

-

Materials:

-

Sorbyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) - DCM)

-

Tertiary amine base (e.g., triethylamine (B128534) - TEA)

-

Water

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.[4]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sorbyl chloride (1.0 equivalent) in the anhydrous solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction by TLC.[4]

-

Quench the reaction by adding water or a saturated sodium bicarbonate solution.[4]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sorbamide by column chromatography or recrystallization.[4]

-

Physicochemical and Spectroscopic Data

The characterization of this compound derivatives is crucial for confirming their identity and purity. Below are tables summarizing key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility in Water |

| Sorbic Acid | C₆H₈O₂ | 112.13 | Colorless solid | Slightly soluble |

| Potassium this compound | C₆H₇KO₂ | 150.22 | White crystalline powder | Very soluble (58.2% at 20°C)[4] |

| Calcium this compound | C₁₂H₁₄CaO₄ | 262.32 | Fine white crystalline powder | Very slightly soluble |

| Ethyl this compound | C₈H₁₂O₂ | 140.18 | Liquid | Insoluble |

Table 2: Spectroscopic Data for this compound Derivatives

| Derivative | Technique | Key Signals/Bands | Reference |

| Sorbic Acid | FTIR (cm⁻¹) | 2500-3500 (O-H stretch), 1694 (C=O stretch), 1613-1638 (C=C stretch), 998 (trans C-H bend) | [1] |

| Potassium this compound | ¹H NMR (ppm) | Signals corresponding to the vinyl and methyl protons of the this compound backbone. | [14][15] |

| ¹³C NMR (ppm) | 177.01, 142.62, 138.59, 130.66, 125.63, 18.71 | [16] | |

| Calcium this compound | IR | Characteristic peaks for the carboxylate and alkene groups. | [17] |

| Ethyl this compound | ¹H NMR (ppm) | Signals for the this compound backbone protons plus ethyl group protons (quartet and triplet). | [7][18][19] |

| ¹³C NMR (ppm) | Signals for the this compound backbone carbons plus ethyl group carbons. | [7] |

Antimicrobial Activity

This compound derivatives are valued for their ability to inhibit the growth of various microorganisms. The following table summarizes some of the available quantitative data on their antimicrobial efficacy.

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative | Organism | Activity Metric | Value | Reference |

| Sorbic Acid | Caco-2 cells | IC₅₀ (% w/w) | <0.045 | [7] |

| Potassium this compound | Caco-2 cells | IC₅₀ (% w/w) | >0.75 | [7] |

| Ethyl this compound | Caco-2 cells | IC₅₀ (% w/w) | <0.045 | [7] |

| Isopropyl this compound | Caco-2 cells | IC₅₀ (% w/w) | 0.32 | [7] |

| Copper (II) this compound Complex | Bacillus cereus | MIC (µg/mL) | 312.5 | [1] |

| Escherichia coli | MIC (µg/mL) | 625.0 | [1] | |

| Cobalt (II) this compound Complex | Escherichia coli | MIC (µg/mL) | 625.0 | [1] |

Interaction with Signaling Pathways

Recent research has indicated that this compound derivatives can modulate cellular signaling pathways, particularly those involved in inflammation and stress response.[20][21] Understanding these interactions is crucial for drug development professionals.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[5][23] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that food additives, including potassium this compound, can modify the expression of NF-κB.[20][24]

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for responding to extracellular stimuli and regulating processes like cell proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) cascade is a key MAPK pathway activated by stress signals.[25][26][27] This pathway involves a tiered system of kinases (MAP3K, MAP2K, MAPK) that sequentially phosphorylate and activate the next kinase in the cascade, culminating in the activation of JNK.[26] Activated JNK then phosphorylates transcription factors, such as c-Jun, to regulate gene expression.[25] Sorbates have been shown to affect the expression of MAPK8 (JNK1).[20][24]

GADD45A-Mediated Stress Response

Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) is a key protein in the cellular response to genotoxic stress.[28] Its expression can be induced by various stress signals, leading to cell cycle arrest, DNA repair, or apoptosis.[28] GADD45A can activate the p38 MAPK pathway, which in turn can induce differentiation in hematopoietic stem cells.[28] Potassium this compound has been observed to alter the expression of GADD45A.[15][21]

Experimental Workflows

General Workflow for Sorbamide Synthesis

The synthesis of sorbamide from sorbic acid involves a two-step process: the formation of the acyl chloride followed by amidation. This workflow highlights the key stages of this synthetic route.

Workflow for Antimicrobial Susceptibility Testing

Determining the antimicrobial efficacy of this compound derivatives is essential. The following workflow outlines the standard procedures for Minimum Inhibitory Concentration (MIC) and disk diffusion assays.

Conclusion

This technical guide has provided a detailed overview of the synthesis of key this compound derivatives, including their salts, esters, and amides. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Furthermore, the elucidation of the interactions between this compound derivatives and critical cellular signaling pathways, such as NF-κB, MAPK/JNK, and GADD45A-mediated stress response, opens new avenues for investigating their therapeutic potential beyond their established role as antimicrobial agents. The provided workflows for synthesis and antimicrobial testing serve as a practical foundation for further research and development of novel this compound-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 3. wjpmr.com [wjpmr.com]

- 4. benchchem.com [benchchem.com]

- 5. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl this compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Amide Synthesis [fishersci.se]

- 10. academic.oup.com [academic.oup.com]

- 11. Advanced Problem #6 [webspectra.chem.ucla.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. DE1239681B - Process for the production of sorbic acid chloride or bromide - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. ajast.net [ajast.net]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. ethyl this compound(5941-48-0) 1H NMR [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. youtube.com [youtube.com]

- 23. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Food additives: Sodium benzoate, potassium this compound, azorubine, and tartrazine modify the expression of NFκB, GADD45α, and MAPK8 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting the JNK MAPK cascade for inhibition: basic science and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bosterbio.com [bosterbio.com]

- 27. MAPK-JNK Signaling Pathway - Elabscience [elabscience.com]

- 28. DNA‐damage response gene GADD45A induces differentiation in hematopoietic stem cells without inhibiting cell cycle or survival - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Discovery of Sorbic Acid as a Preservative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic acid, a naturally occurring unsaturated fatty acid, has become a cornerstone of food preservation technology. This technical guide provides an in-depth exploration of its history, from its initial isolation from the berries of the mountain ash tree to its widespread application as a fungistatic agent. The document details the pivotal experiments that unveiled its antimicrobial properties, the evolution of its commercial synthesis, and the regulatory journey to its status as a globally recognized safe food preservative. Quantitative data on its antimicrobial efficacy against a range of microorganisms are presented in structured tables, and detailed experimental protocols for assessing its inhibitory action are provided. Furthermore, this guide employs visualizations to illustrate key historical milestones, chemical synthesis pathways, and the biochemical mechanism of its preservative action, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a white crystalline powder with the chemical formula C₆H₈O₂.[1] Its primary value lies in its ability to inhibit the growth of a wide variety of molds, yeasts, and some bacteria, thereby extending the shelf life and maintaining the quality of food products.[2] Unlike some other preservatives, sorbic acid is metabolized by the human body in the same way as other fatty acids, contributing to its favorable safety profile.[2] This guide will delve into the scientific journey of sorbic acid, from a natural curiosity to an indispensable tool in the food and pharmaceutical industries.

The Genesis of Sorbic Acid: From Nature to the Laboratory

The story of sorbic acid begins in the mid-19th century with its discovery in a natural source.

Initial Isolation from Rowanberries

In 1859, the German chemist August Wilhelm von Hofmann, while working in London, first isolated sorbic acid.[3][4] He obtained it through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia).[3][4] The compound he initially isolated was parasorbic acid, the lactone of sorbic acid.[1] Through hydrolysis, von Hofmann successfully converted parasorbic acid into sorbic acid.[1]

Experimental Protocol: Isolation of Sorbic Acid from Rowanberries (Conceptual Reconstruction)

-

Source Material: Unripe berries from the rowan tree (Sorbus aucuparia) are harvested.

-

Oil Extraction: The berries are crushed and subjected to distillation, likely steam distillation, to extract the essential oil containing parasorbic acid.

-

Isolation of Parasorbic Acid: The distilled oil is collected. Parasorbic acid, being a lactone, would be a component of this oil. Fractional distillation could have been employed for further purification.

-

Hydrolysis to Sorbic Acid: The isolated parasorbic acid is then subjected to hydrolysis. This would involve heating the parasorbic acid with a strong acid or alkali. This process opens the lactone ring to form sorbic acid.

-

Purification: The resulting sorbic acid is then purified, likely through recrystallization, to obtain a crystalline solid.

Unveiling the Preservative Power: The Discovery of Antimicrobial Properties

For several decades after its discovery, sorbic acid remained a chemical curiosity. Its remarkable ability to inhibit microbial growth was not recognized until the late 1930s and early 1940s.

Pioneering Research in Germany and the United States

The antimicrobial properties of sorbic acid were independently discovered by E. Müller in Germany and C. M. Gooding in the United States in the late 1930s and early 1940s.[3] Their work demonstrated that sorbic acid was a potent fungistatic agent, capable of inhibiting the growth of molds and yeasts in food products.[3]

In 1945, C. M. Gooding and Best Foods, Inc. were awarded a U.S. patent for the use of sorbic acid as a preservative for foods and food wrappers, a landmark event that paved the way for its commercialization.[3]

Commercialization and Regulatory Acceptance

Following the discovery of its preservative properties, the commercial production of sorbic acid began in the late 1940s and early 1950s.[3]

The Rise of a Food Preservative

The initial commercial synthesis of sorbic acid was a significant step in making this preservative widely available. One of the early commercial methods involved the reaction of ketene (B1206846) with crotonaldehyde (B89634) in the presence of a catalyst like boron trifluoride in ether at 0°C.[5] This reaction forms a lactone intermediate, which is then treated with acid to yield sorbic acid with a reported 70% yield.[5]

Regulatory Milestones: Achieving GRAS Status

Sorbic acid and its salts, such as potassium sorbate, have undergone extensive safety evaluations. In the United States, the Food and Drug Administration (FDA) has designated sorbic acid as "Generally Recognized as Safe" (GRAS) for its intended use in food.[6] This status signifies that there is a scientific consensus that the substance is safe under the conditions of its intended use.[7]

Quantitative Antimicrobial Efficacy of Sorbic Acid

The effectiveness of sorbic acid as a preservative is dependent on several factors, most notably the pH of the medium. Sorbic acid is most active in its undissociated form, which predominates at pH values below its pKa of 4.76.[5] As the pH increases, the proportion of the dissociated and less effective this compound ion rises.

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of sorbic acid against a variety of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Selected Bacteria

| Bacterium | pH | MIC (ppm) | Reference |

| Erwinia carotovora | 5.5 | 25 | [1] |

| Bacillus subtilis | Not Specified | >2000 (as sorbic acid) | |

| Staphylococcus aureus | Not Specified | >2000 (as sorbic acid) |

Table 2: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Selected Yeasts

| Yeast | pH | Glucose (%) | MIC (ppm) | Reference |

| Saccharomyces cerevisiae | 3.5 | Not Specified | 250 | [5] |

| Saccharomyces cerevisiae | 4.5 | Not Specified | 500 | [5] |

| Candida spp. | Not Specified | Not Specified | Not Specified | [2] |

| Zygosaccharomyces bailii | Not Specified | 10 | >600 | [5] |

Table 3: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Selected Molds

| Mold | pH | MIC (%) | Reference |

| Alternaria solani | 5.0 | 0.02 | |

| Penicillium citrinum | 5.0 | 0.08 | |

| Aspergillus niger | 5.0 | 0.08 | |

| Penicillium digitatum | 4.75 | 0.02-0.025 | |

| Penicillium italicum | 5.5 | 0.06-0.08 |

Experimental Protocols for Antimicrobial Testing

The determination of the antimicrobial efficacy of sorbic acid is crucial for its application in various products. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method (Based on CLSI Guidelines)

This protocol outlines the general steps for determining the MIC of sorbic acid against a target microorganism.

1. Materials:

- Sorbic acid (or potassium this compound)

- Target microorganism (bacterial or fungal strain)

- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- Sterile 96-well microtiter plates

- Sterile pipette tips and pipettors

- Incubator

- Spectrophotometer or plate reader (optional, for quantitative assessment)

- Sterile diluent (e.g., sterile water or saline)

2. Preparation of Sorbic Acid Stock Solution:

- Prepare a concentrated stock solution of sorbic acid in a suitable solvent (e.g., ethanol (B145695) or by dissolving potassium this compound in the growth medium). The final concentration of the solvent in the test wells should be non-inhibitory to the microorganism.

- Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Preparation of Microtiter Plates:

- Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column.

- In the first column of wells, add 200 µL of the sorbic acid stock solution.

- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and then transferring 100 µL from the second to the third, and so on, across the plate. Discard 100 µL from the last column of dilutions.

- This will create a gradient of sorbic acid concentrations.

- Include a positive control well (medium with inoculum, no sorbic acid) and a negative control well (medium only, no inoculum).

4. Inoculum Preparation:

- Grow the target microorganism in the appropriate medium to the logarithmic phase of growth.

- Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

- Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

5. Inoculation and Incubation:

- Inoculate each well (except the negative control) with 10 µL of the prepared inoculum.

- Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

6. Determination of MIC:

- After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

- The MIC is the lowest concentration of sorbic acid that completely inhibits visible growth of the microorganism.

- For a more quantitative assessment, the optical density (OD) of each well can be measured using a plate reader at a suitable wavelength (e.g., 600 nm).

Visualizing the Journey and Mechanism of Sorbic Acid

Graphical representations can aid in understanding the key aspects of sorbic acid's history, synthesis, and mechanism of action.

Caption: A timeline of key events in the history of sorbic acid.

Caption: Simplified workflow for the commercial synthesis of sorbic acid.

Caption: The mechanism of sorbic acid's antimicrobial activity.

Conclusion

The journey of sorbic acid from its discovery in the humble rowanberry to its status as a vital food preservative is a testament to the power of scientific inquiry. Its history is marked by key discoveries that transformed a simple organic compound into a tool for ensuring food safety and quality. For researchers and professionals in drug development and food science, a thorough understanding of sorbic acid's history, properties, and mechanism of action is essential for its effective and innovative application. This technical guide provides a comprehensive overview, equipping the scientific community with the foundational knowledge necessary to continue leveraging the benefits of this remarkable preservative.

References

- 1. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. extension.iastate.edu [extension.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sorbate, the calcium salt of sorbic acid, is a widely utilized preservative in the food, cosmetics, and pharmaceutical industries. Its primary function lies in its ability to inhibit the growth of molds, yeasts, and select bacteria, thereby extending the shelf life and maintaining the quality of various products.[1] For drug development professionals, calcium this compound is primarily encountered as an excipient, where its antimicrobial properties contribute to the stability and safety of pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium this compound, detailed experimental protocols for their determination, and an exploration of its limited, though emerging, relevance in broader physiological contexts.

Chemical Identity and Structure

-

Chemical Name: Calcium di[(2E,4E)-hexa-2,4-dienoate][3]

-

CAS Number: 7492-55-9[3]

-

Molecular Formula: C₁₂H₁₄CaO₄[3]

-

Molecular Weight: 262.32 g/mol [4]

-

Structure: Calcium this compound is a salt formed from one calcium cation (Ca²⁺) and two this compound anions.

Physical Properties

Calcium this compound is typically a fine, white to off-white crystalline powder.[2][5] It is valued for its stability and relative lack of odor and taste, which makes it a suitable preservative in a variety of applications.[5]

Table 1: Summary of Physical Properties of Calcium this compound

| Property | Value | References |

| Appearance | Fine, white to off-white crystalline powder. | [2][5] |

| Solubility | Sparingly soluble in water. Practically insoluble in ethanol. Soluble in fats and oils. | [2] |

| Melting Point | Decomposes at approximately 400°C. | [5] |

| Boiling Point | 233°C at 760 mmHg (for sorbic acid). | [2] |

Chemical Properties

The chemical properties of calcium this compound are largely dictated by the this compound anion and its interaction with the calcium cation. Its preservative action is most effective in acidic conditions (pH below 6.5).[2]

Table 2: Summary of Chemical Properties of Calcium this compound

| Property | Description | References |

| Stability | Good thermal stability. No change in color after heating at 105°C for 90 minutes. | [5] |

| Reactivity | The unsaturated bonds in the this compound anion can undergo addition reactions. | |

| pH Dependence | Antimicrobial activity is optimal at pH values below 6.5. | [2] |

Experimental Protocols

Synthesis of Calcium this compound

Calcium this compound is commercially produced through a neutralization reaction between sorbic acid and calcium hydroxide (B78521).

-

Reaction: 2C₆H₈O₂ + Ca(OH)₂ → Ca(C₆H₇O₂)₂ + 2H₂O

Methodology:

-

Suspend stoichiometric amounts of sorbic acid and calcium hydroxide in an aqueous medium. To drive the reaction to completion, a slight excess of sorbic acid (1.05 to 2 times the stoichiometric amount) is often used.

-

The reaction mixture is agitated and heated to approximately 80°C. The reaction can be carried out at atmospheric or slightly elevated pressure.

-

The reaction is allowed to proceed until all the calcium hydroxide has reacted.

-

The resulting calcium this compound, which is sparingly soluble, precipitates out of the solution.

-

The precipitate is then collected by filtration, washed, and dried.

Assay for Purity (Titration Method)

This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) monograph for calcium this compound.[2]

Methodology:

-

Accurately weigh approximately 0.25 g of a dried sample of calcium this compound.

-

Dissolve the sample in a mixture of 35 mL of glacial acetic acid and 4 mL of acetic anhydride (B1165640) in a 250-mL glass-stoppered flask. Gentle warming may be required to effect dissolution.

-

Cool the solution to room temperature.

-

Add 2 drops of crystal violet test solution (TS).

-

Titrate with 0.1 N perchloric acid in glacial acetic acid to a blue-green endpoint that persists for at least 30 seconds.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 13.12 mg of C₁₂H₁₄CaO₄.

Determination of Solubility

Methodology (Shake-Flask Method):

-

Add an excess amount of calcium this compound to a known volume of the solvent (e.g., water, ethanol) in a flask at a constant temperature (e.g., 25°C).

-

Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analyze the concentration of calcium this compound in the supernatant using a validated analytical method, such as HPLC or titration.

-

The solubility is expressed as mass per unit volume of the solvent (e.g., mg/mL).

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Methodology:

-

Calibrate the TGA/DSC instrument using appropriate standards.

-

Accurately weigh a small sample of calcium this compound (typically 5-10 mg) into a TGA/DSC pan.

-

Place the sample pan and a reference pan in the instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to determine decomposition temperatures and associated mass losses.

Biological Interactions and Relevance in Drug Development

The primary role of calcium this compound in pharmaceuticals is as a preservative to prevent microbial contamination.[2] Its mechanism of action is attributed to the undissociated sorbic acid, which can diffuse across microbial cell membranes, acidify the cytoplasm, and inhibit various metabolic functions.[6]

While specific signaling pathways in mammalian cells directly modulated by calcium this compound are not well-elucidated, some studies on sorbic acid and its salts provide insights:

-

Cell Cycle Effects: At high concentrations, sodium this compound has been shown to cause a reversible arrest of the cell cycle at the G2/M phase in cultured mammalian cells.[1]

-

Intracellular Calcium: One study on mouse mastocytoma cells demonstrated that sorbic acid administration led to an increase in intracellular calcium concentration ([Ca²⁺]i).[7] This suggests a potential, though likely indirect, interaction with calcium signaling pathways.

Given the fundamental role of calcium as a second messenger in numerous cellular processes, including apoptosis and cell proliferation, any compound that modulates intracellular calcium levels could theoretically have broader physiological effects. However, at the concentrations typically used for preservation, significant modulation of mammalian cellular signaling by calcium this compound is not a primary concern.

Applications in Drug Formulation

As an excipient, calcium this compound's primary role is to ensure the microbiological stability of pharmaceutical products, particularly in multi-dose liquid and semi-solid formulations. Its low solubility in water can be advantageous for surface preservation of solid dosage forms or in lipid-based formulations.[2]

While not a primary controlled-release agent itself, the "calcium" component of calcium this compound could potentially interact with other formulation components, such as alginates, to form cross-linked matrices. This is an area that may warrant further investigation for novel drug delivery applications.

Safety and Toxicology

Calcium this compound is generally recognized as safe (GRAS) for its intended use as a preservative in food and pharmaceuticals by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3] However, due to a lack of specific genotoxicity data for calcium this compound itself, the European Food Safety Authority (EFSA) has recommended its exclusion from the group Acceptable Daily Intake (ADI) for sorbic acid and its other salts.[8]

Conclusion

Calcium this compound is a well-characterized preservative with established physical and chemical properties. For drug development professionals, its primary utility lies in its function as a stabilizing excipient. While its direct interaction with mammalian cellular signaling pathways appears limited at typical usage concentrations, the potential for sorbic acid to influence intracellular calcium levels warrants consideration. Future research may explore the utility of calcium this compound in novel drug delivery systems, leveraging its chemical properties beyond its traditional role as a preservative. This guide provides a foundational understanding of calcium this compound to aid researchers and scientists in its appropriate application and further investigation.

References

- 1. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CALCIUM this compound - Ataman Kimya [atamanchemicals.com]

- 3. Calcium this compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | The Potential of Calcium Phosphate Nanoparticles as Adjuvants and Vaccine Delivery Vehicles [frontiersin.org]

- 5. Effects of sorbic acid and its salts on chromosome aberrations, sister chromatid exchanges and gene mutations in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esmed.org [esmed.org]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

An In-Depth Technical Guide to the Antimicrobial Spectrum of Potassium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary